molecular formula C15H14Br2O3 B12563176 1,3-Bis(2-bromophenoxy)propan-2-ol CAS No. 144393-69-1

1,3-Bis(2-bromophenoxy)propan-2-ol

Cat. No.: B12563176
CAS No.: 144393-69-1
M. Wt: 402.08 g/mol
InChI Key: PPZFGSKBIQTCLP-UHFFFAOYSA-N
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Description

1,3-Bis(2-bromophenoxy)propan-2-ol is an organic compound with the molecular formula C15H14Br2O3 It is characterized by the presence of two bromophenoxy groups attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-bromophenoxy)propan-2-ol can be synthesized through a multi-step process involving the reaction of 2-bromophenol with epichlorohydrin. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to optimize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-bromophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMSO or acetonitrile, under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxy derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols or ethers.

Scientific Research Applications

1,3-Bis(2-bromophenoxy)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-bromophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bromophenoxy groups can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with enzyme activity or cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-methoxyphenoxy)propan-2-ol: This compound has methoxy groups instead of bromine atoms and is used as a pharmaceutical impurity standard.

    1,3-Bis(2-aminophenoxy)propan-2-ol: This compound has amino groups and is studied for its potential biological activities.

    1,3-Bis(1,2,3-triazol-1-yl)propan-2-ol: This compound contains triazole rings and is investigated for its antifungal properties.

Uniqueness

1,3-Bis(2-bromophenoxy)propan-2-ol is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activities. The bromine atoms make the compound more reactive in substitution reactions and may enhance its antimicrobial properties compared to similar compounds with different substituents.

Properties

CAS No.

144393-69-1

Molecular Formula

C15H14Br2O3

Molecular Weight

402.08 g/mol

IUPAC Name

1,3-bis(2-bromophenoxy)propan-2-ol

InChI

InChI=1S/C15H14Br2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10H2

InChI Key

PPZFGSKBIQTCLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(COC2=CC=CC=C2Br)O)Br

Origin of Product

United States

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